

Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Enynes

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Compound of Interest

Compound Name: 6,6-Dimethylhept-1-en-4-yn-3-ol

Cat. No.: B1337871

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-enyne motif is a valuable structural unit present in numerous biologically active compounds and serves as a versatile building block in organic synthesis. The development of stereoselective methods to access these structures with high levels of enantio- and diastereocontrol is of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for three distinct and effective methods for the stereoselective synthesis of 1,4-enynes: Palladium-Catalyzed Branch-Selective Allylic C-H Alkylation, Iron-Catalyzed Stereospecific Suzuki–Miyaura Coupling, and Nickel-Catalyzed Cross-Coupling of Allylic Alcohols with Alkynylzinc Reagents.

Palladium-Catalyzed Branch-Selective Allylic C-H Alkylation

This method enables the construction of chiral 1,4-enynes featuring tertiary or quaternary stereocenters through a highly regio-, enantio-, and diastereoselective allylic C-H alkylation. The reaction typically employs a palladium catalyst in conjunction with a chiral phosphoramidite ligand and an oxidant.

Application Notes:

This palladium-catalyzed allylic C-H alkylation provides a powerful tool for the synthesis of complex chiral 1,4-enynes from readily available starting materials. The reaction proceeds via the formation of a π -allylpalladium intermediate, with the chiral ligand controlling the facial selectivity of the subsequent nucleophilic attack.^{[1][2][3]} The use of an oxidant, such as benzoquinone, is necessary to regenerate the active Pd(II) catalyst.^{[1][4]} This method is particularly advantageous for creating sterically congested stereocenters with high fidelity.

Quantitative Data Summary:

Entry	Alkene Substrate	Nucleophile	Yield (%)	b/l ratio	d.r.	ee (%)
1	1,4-enyne with terminal alkene	Benzothiazolyl acetamide	93	>20:1	>20:1	98
2	Substituted 1,4-enyne	Benzothiazolyl acetamide	85	>20:1	>20:1	96
3	1,4-enyne with internal alkene	Benzothiazolyl acetamide	78	>20:1	15:1	95

Data extracted from representative examples in the literature. b/l = branched/linear ratio. d.r. = diastereomeric ratio. ee = enantiomeric excess.

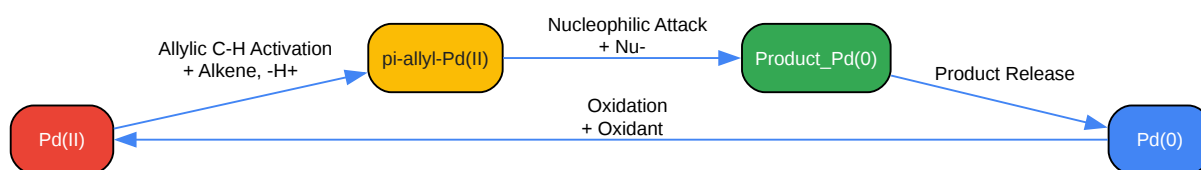
Experimental Protocol:

General Procedure for Palladium-Catalyzed Enantioselective Allylic C-H Alkylation of 1,4-Enynes:

- To an oven-dried Schlenk tube are added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2.5 mol%), a chiral phosphoramidite ligand (e.g., (R)-L3, 0.03 mmol, 7.5 mol%), and the nucleophile (e.g., benzothiazolyl acetamide, 0.15 mmol).
- The tube is evacuated and backfilled with argon three times.

- Dioxane (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
- The 1,4-enyne substrate (0.1 mmol) and 2,6-dimethyl-1,4-benzoquinone (DMBQ, 20.4 mg, 0.15 mmol) are added.
- The reaction mixture is stirred at 30 °C for 18-24 hours, monitoring by TLC.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to afford the desired chiral 1,4-enyne product.
- The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle Visualization:



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Caption: Proposed Catalytic Cycle for Pd-Catalyzed Allylic C-H Alkylation.

Iron-Catalyzed Stereospecific Suzuki–Miyaura Coupling

This method provides a highly regio- and stereoselective synthesis of 1,4-enynes through the iron-catalyzed cross-coupling of propargyl electrophiles with lithium alkenylborates.^{[5][6]} This approach is notable for its use of an inexpensive and abundant metal catalyst and its high functional group tolerance.

Application Notes:

The iron-catalyzed Suzuki-Miyaura coupling offers a practical and efficient route to a wide range of 1,4-enynes. The reaction proceeds with high S_N2-type regioselectivity, meaning the

coupling occurs at the carbon bearing the leaving group of the propargyl electrophile, with inversion of configuration if a chiral center is present.^[5] The stereochemistry of the alkenylborate is faithfully transferred to the product. The reaction is typically performed under ligand-free conditions, simplifying the experimental setup.

Quantitative Data Summary:

Entry	Propargyl Bromide	(Z)-Alkenylborate	Yield (%)	S _n 2/S _n 2' ratio
1	Phenyl-substituted	Styrenyl	95	>99:1
2	Alkyl-substituted	Alkyl-substituted	88	>99:1
3	Silyl-protected	Styrenyl	92	93:7

Data extracted from representative examples in the literature.^[5]

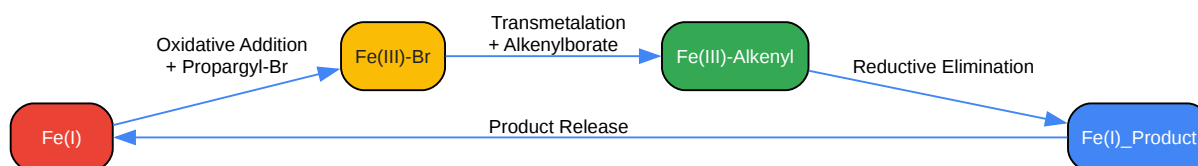
Experimental Protocol:

General Procedure for Iron-Catalyzed Suzuki–Miyaura Coupling:

- To a solution of the corresponding alkene (1.2 mmol) in THF (2.4 mL) at -78 °C is added sec-BuLi (1.2 mmol, 1.0 M in cyclohexane). The mixture is stirred for 2 hours at -78 °C.
- Triisopropyl borate (1.5 mmol) is added, and the mixture is stirred for 30 minutes at -78 °C and then warmed to room temperature for 1 hour.
- The resulting alkenylboronic ester is cooled to -78 °C, and n-BuLi (1.2 mmol, 1.6 M in hexanes) is added. The mixture is stirred for 1 hour at -78 °C to form the lithium alkenylborate.
- In a separate flask, FeCl₃ (0.02 mmol, 2 mol%) and MgBr₂ (0.4 mmol) are dissolved in THF (1.0 mL).
- The solution of the lithium alkenylborate is added to the iron/magnesium solution at 0 °C, followed by the propargyl bromide (1.0 mmol).

- The reaction mixture is stirred at 0 °C for 1 hour, monitoring by TLC.
- The reaction is quenched with saturated aqueous NH_4Cl solution and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the 1,4-enyne product.

Catalytic Cycle Visualization:



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Caption: Plausible Catalytic Cycle for Iron-Catalyzed Suzuki-Miyaura Coupling.

Nickel-Catalyzed Cross-Coupling of Allylic Alcohols with Alkynylzinc Reagents

This method provides a direct route to 1,4-enynes by the nickel-catalyzed cross-coupling of readily available allylic alcohols with alkynylzinc reagents.^[7] This approach avoids the pre-functionalization of the allylic alcohol, making it an atom-economical process.

Application Notes:

The nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents is a valuable method for the synthesis of 1,4-enynes, particularly those with aryl substituents on the alkene moiety, which leads to high regio- and E/Z-selectivity.^[7] The reaction is thought to proceed through a π -allyl nickel intermediate.^[8] The in situ generation of the alkynylzinc reagent from the corresponding terminal alkyne is a convenient feature of this protocol.

Quantitative Data Summary:

Entry	Allylic Alcohol	Terminal Alkyne	Yield (%)	Regioselectivity
1	Cinnamyl alcohol	Phenylacetylene	92	>99:1 (linear)
2	1-Phenylallyl alcohol	Phenylacetylene	85	>99:1 (linear)
3	Cinnamyl alcohol	1-Hexyne	78	>99:1 (linear)

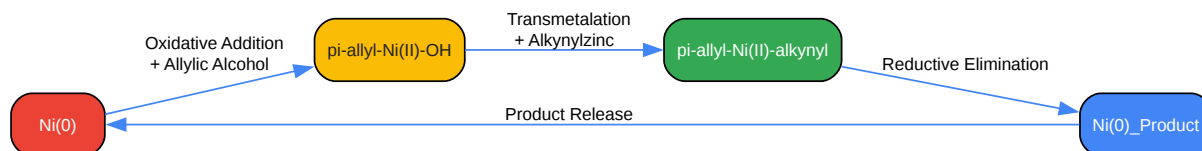
Data extracted from representative examples in the literature.[7]

Experimental Protocol:

General Procedure for Nickel-Catalyzed Cross-Coupling:

- To a solution of the terminal alkyne (1.2 mmol) in THF (2.0 mL) at 0 °C is added n-BuLi (1.2 mmol, 2.5 M in hexanes). The mixture is stirred for 30 minutes at 0 °C.
- A solution of ZnCl₂ (1.3 mmol) in THF (1.0 mL) is added, and the mixture is stirred for 30 minutes at room temperature to form the alkynylzinc reagent.
- In a separate flask, NiCl₂(dppe) (0.05 mmol, 5 mol%) and the allylic alcohol (1.0 mmol) are dissolved in THF (2.0 mL).
- The solution of the alkynylzinc reagent is added to the nickel/allylic alcohol solution.
- The reaction mixture is stirred at 60 °C for 12-24 hours, monitoring by TLC.
- The reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the 1,4-enyne product.

Catalytic Cycle Visualization:



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Caption: Proposed Catalytic Cycle for Nickel-Catalyzed Cross-Coupling.

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